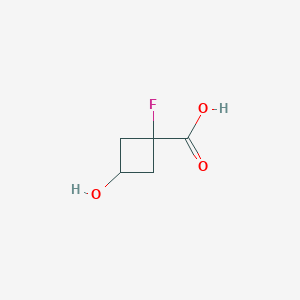
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid: is a fluorinated cyclobutane derivative with a hydroxyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Cyclobutanecarboxylic Acid: The synthesis begins with the fluorination of cyclobutanecarboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods: Industrial production of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves large-scale fluorination and hydroxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Formation of 3-oxo-cyclobutanecarboxylic acid.
Reduction: Formation of 3-hydroxy-cyclobutanemethanol.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.
Medicine:
- Explored for its potential use in the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- trans-1-Fluoro-2-hydroxy-cyclobutanecarboxylic acid
- cis-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- trans-1-Chloro-3-hydroxy-cyclobutanecarboxylic acid
Uniqueness: trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C5H7FO3 |
|---|---|
Molecular Weight |
134.11 g/mol |
IUPAC Name |
1-fluoro-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2H2,(H,8,9) |
InChI Key |
VBTFHIFYYPNOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
![[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15123296.png)
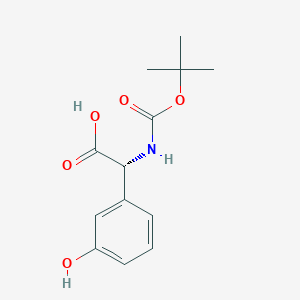
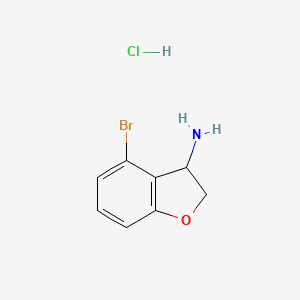

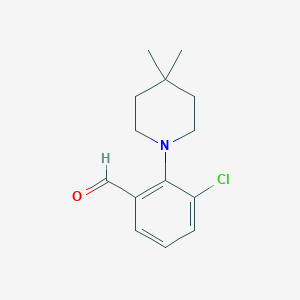
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
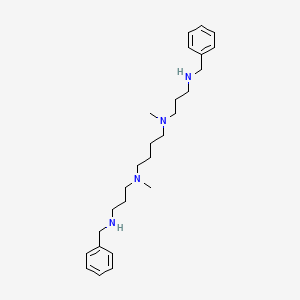
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
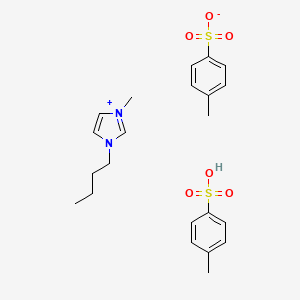
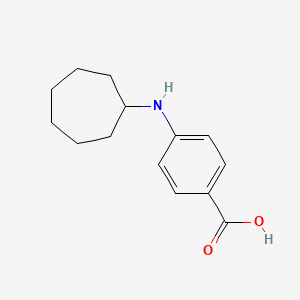
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
